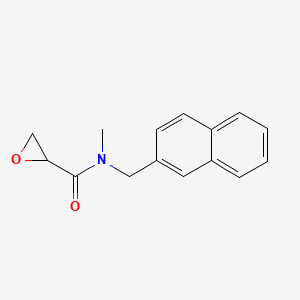

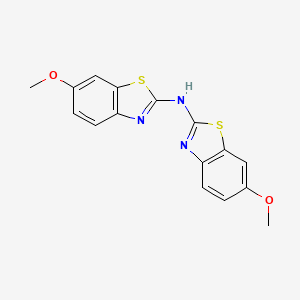

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide" is a cyano-containing aromatic amide with potential applications in various fields, including organic synthesis and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar cyanoarene compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of cyanoarene compounds can be achieved through palladium-catalyzed cyanation reactions. Papers and describe innovative protocols for the cyanation of arene C-H bonds using N,N-dimethylformamide (DMF) and ammonia as a combined source for the cyano group. These methods demonstrate excellent regioselectivity and allow for the preparation of labeled nitrile compounds. Although these papers focus on different substrates, such as indoles and benzofurans, the underlying chemistry could potentially be applied to the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of cyanoarene compounds can be complex, with various intermolecular interactions influencing their properties. Paper investigates two crystal modifications of a similar cyanoarene compound, revealing that both modifications have virtually identical bond lengths and angles. The study highlights the presence of π-stacking interactions and hydrogen bonds, which are crucial for the stability and properties of the crystal structures. These findings could be relevant to the molecular structure analysis of "2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide."

Chemical Reactions Analysis

Cyanoarene compounds can undergo various chemical reactions, including nucleophilic displacement and cyclization, to yield a range of derivatives with different properties. Paper discusses the transformation of a cyanoarene compound into different derivatives, including hydrazines, amides, and thiol propenoates. Some of these derivatives were further cyclized to form novel heterocyclic compounds. These reactions could be relevant to the chemical reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoarene compounds are influenced by their molecular structure and the nature of their substituents. Paper describes the synthesis of a cyanoarene dye and its characterization using various spectroscopic techniques. The study also examines the electronic properties, thermal stability, and electrochemical behavior of the compound. These analyses provide a foundation for understanding the properties of "2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide," which may exhibit similar characteristics.

Scientific Research Applications

Antibacterial Activities : A related compound, "2‐Cyano‐3‐(3′,4′‐dimethoxyphenyl)‐2‐propenoyl chloride," has been studied for its antibacterial properties. It was used to synthesize new derivatives which showed potential in the development of antibacterial agents (El‐Ziaty & Shiba, 2007).

Antitumor Agents : Research on analogs of the compound has indicated strong antiproliferative activity, particularly in the context of cancer treatment. For example, 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene was identified as a promising derivative against a wide panel of cancer cell lines, demonstrating the compound's potential in oncology research (Romagnoli et al., 2014).

Cytotoxic Natural Ester Synthesis : The synthesis of related compounds, such as "3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl) propanoate," and its analogs have been explored for their cytotoxic effects on human tumor cell lines. This highlights the compound's relevance in drug discovery for cancer treatment (Hu et al., 2005).

Immunomodulating Activity : Some derivatives, specifically condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, have shown immunomodulating activity. These compounds were found to enhance macrophage cytotoxicity and stimulate antibacterial defenses in mice (Doria et al., 1991).

Photoluminescent Material : The electrooxidation of related compounds, like 2-amino-3-cyano-4-phenylthiophene, has been investigated, revealing potential as a new class of photoluminescent materials. This research could have implications for the development of new materials in electronics and display technology (Ekinci et al., 2000).

Solar Cell Applications : Studies on organic sensitizers for solar cell applications have shown that certain derivatives, like 2-cyano-acrylic acid, can significantly improve solar cell efficiency. This research contributes to the advancement of solar energy technology (Kim et al., 2006).

properties

IUPAC Name |

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-13-7-14(2)9-17(8-13)22-20(23)16(12-21)10-15-11-18(24-3)5-6-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFYOILWJMILHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

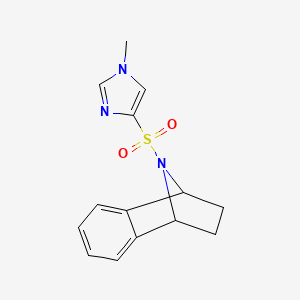

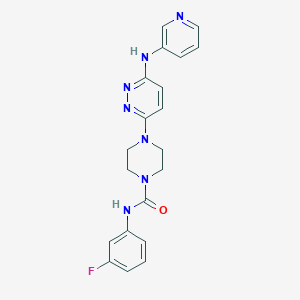

![3-(4-fluorophenyl)-1-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3009144.png)

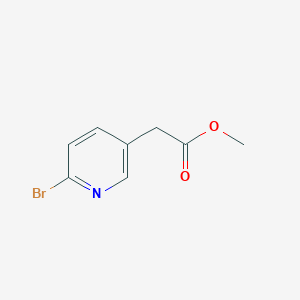

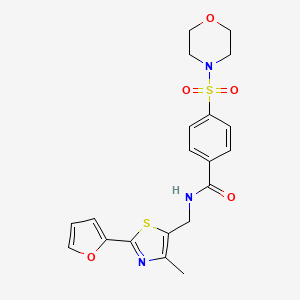

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(4-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B3009146.png)

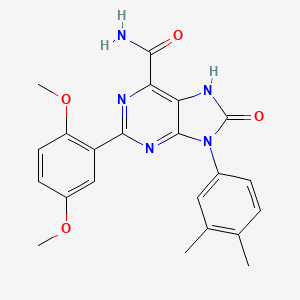

![N-mesityl-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3009155.png)